

An In-depth Technical Guide to 3-(4-Methylbenzylsulfanyl)-propionic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Methyl-benzylsulfanyl)-propionic acid

Cat. No.: B556702

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methyl-benzylsulfanyl)-propionic acid, with the Chemical Abstracts Service (CAS) number 78981-22-3, is a sulfur-containing carboxylic acid derivative.[1][2][3] Its structure, featuring a flexible propionic acid chain and a 4-methylbenzylthio moiety, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and mechanisms of action, drawing parallels with structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(4-Methyl-benzylsulfanyl)-propionic acid** is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Chemical and Physical Properties of **3-(4-Methyl-benzylsulfanyl)-propionic acid**

Property	Value	Reference
CAS Number	78981-22-3	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₄ O ₂ S	[2] [3]
Molecular Weight	210.29 g/mol	[2]
IUPAC Name	3-((4-methylbenzyl)thio)propanoic acid	
Synonyms	S-(4-Methylbenzyl)-3-mercaptopropionic acid, 3-(p-Tolylmethylsulfanyl)-propionic acid	[3]
Appearance	White to off-white solid	[3]
Melting Point	74-76 °C	[2]
Boiling Point (Predicted)	366.3 ± 30.0 °C	[2]
Density (Predicted)	1.167 ± 0.06 g/cm ³	[2]
Purity	≥ 98% (HPLC)	[3]
Storage Conditions	2-8°C	[2]

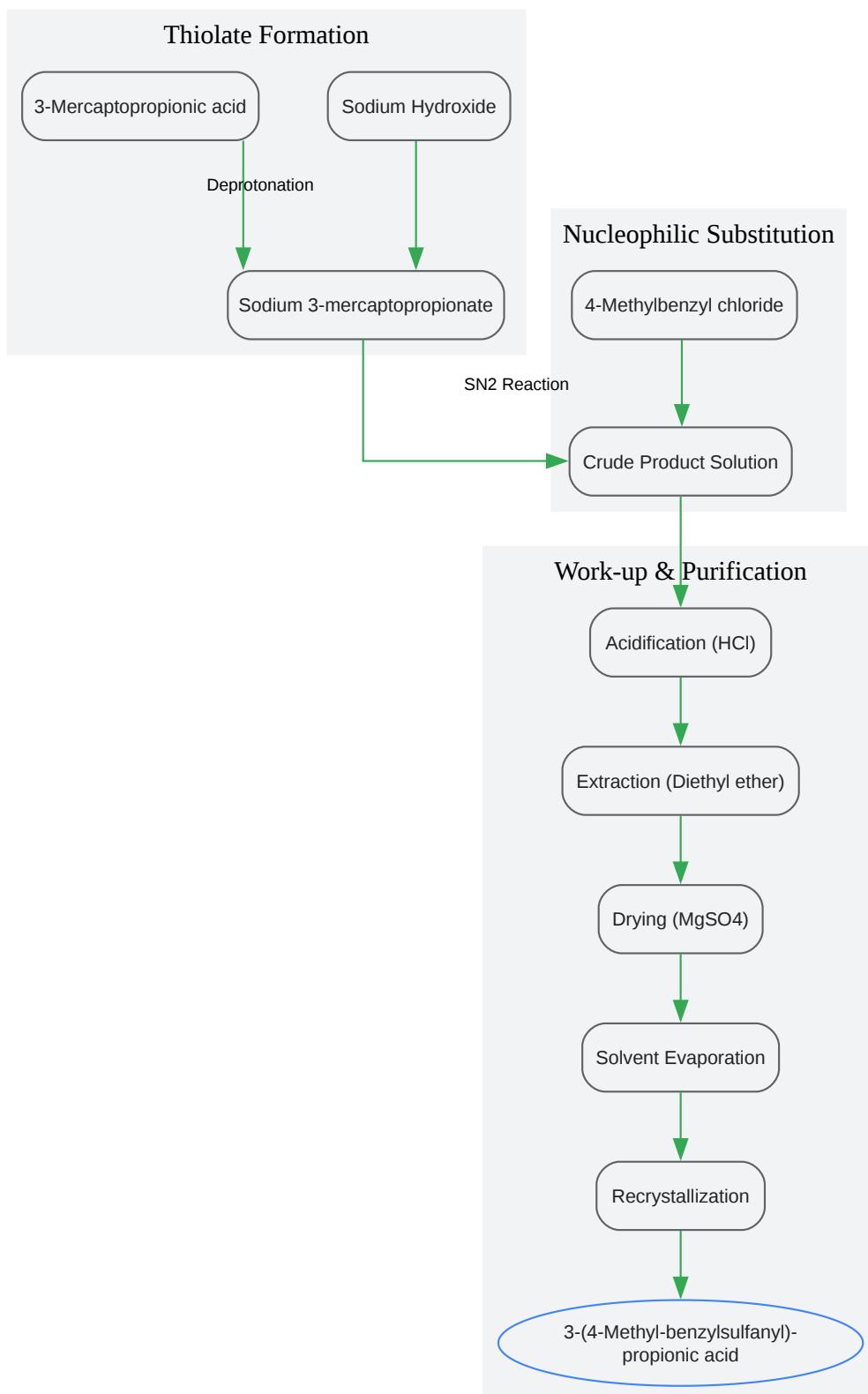
Experimental Protocols

Synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid

The synthesis of **3-(4-Methyl-benzylsulfanyl)-propionic acid** can be achieved through a nucleophilic substitution reaction between 4-methylbenzyl chloride and 3-mercaptopropionic acid. The following protocol is a representative method.

Materials:

- 4-Methylbenzyl chloride
- 3-Mercaptopropionic acid


- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Preparation of the thiolate: In a round-bottom flask, dissolve 3-mercaptopropionic acid (1.0 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise at 0 °C with stirring. This deprotonates the thiol group to form the more nucleophilic thiolate.
- Nucleophilic substitution: To the freshly prepared sodium 3-mercaptopropionate solution, add 4-methylbenzyl chloride (1.0 equivalent) dropwise at room temperature.
- Reaction monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted 4-methylbenzyl chloride.
- Acidification: The aqueous layer is then acidified to a pH of approximately 2 with dilute hydrochloric acid. This protonates the carboxylate group, causing the product to precipitate.
- Extraction: The precipitated product is extracted with diethyl ether (3 x volumes).
- Drying and solvent removal: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

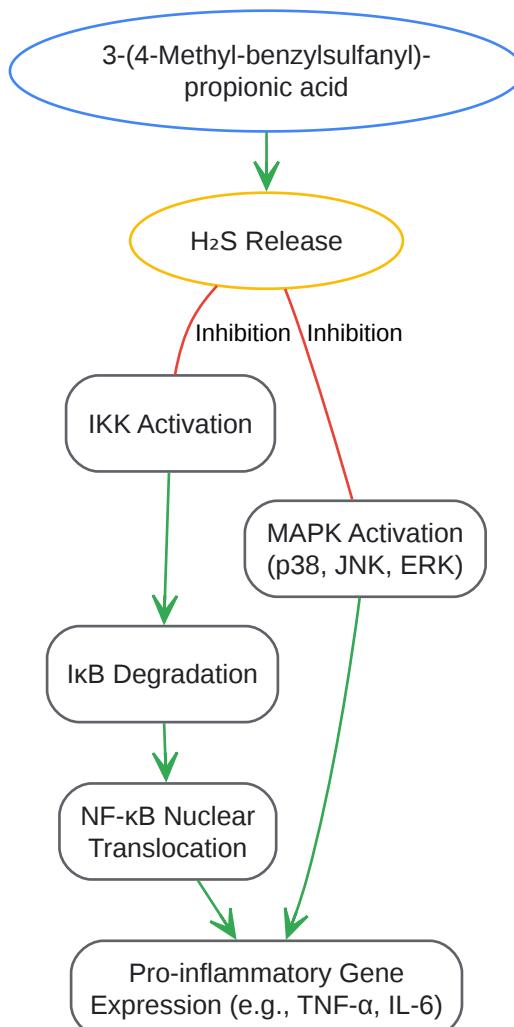
- Purification: The crude **3-(4-Methyl-benzylsulfanyl)-propionic acid** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.

Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-(4-Methyl-benzylsulfanyl)-propionic acid**.

Potential Biological Activities and Mechanism of Action


While specific biological data for **3-(4-Methyl-benzylsulfanyl)-propionic acid** is limited in publicly available literature, its structural features suggest potential anti-inflammatory and antimicrobial activities, consistent with broader classes of propionic acid derivatives.[\[4\]](#)[\[5\]](#)

Anti-inflammatory Activity

Aryl-propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[\[4\]](#) The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators. It is plausible that **3-(4-Methyl-benzylsulfanyl)-propionic acid** could exhibit similar properties.

Furthermore, some sulfur-containing compounds are known to release hydrogen sulfide (H₂S), a gaseous signaling molecule with potent anti-inflammatory effects. H₂S can modulate inflammatory responses through various mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways.

Diagram 2: Putative Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical anti-inflammatory mechanism via H₂S-mediated inhibition of NF-κB and MAPK pathways.

Antimicrobial Activity

Propionic acid and its derivatives are known for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for **3-(4-Methyl-benzylsulfanyl)-propionic acid** against various microbial strains are not readily available, studies on structurally similar compounds suggest potential efficacy. The lipophilic nature of the 4-methylbenzyl group may facilitate the compound's interaction with and disruption of microbial cell membranes.

Conclusion

3-(4-Methyl-benzylsulfanyl)-propionic acid is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. Based on its structural similarity to known bioactive molecules, it holds promise as a scaffold for developing novel anti-inflammatory and antimicrobial agents. Future research should focus on obtaining quantitative biological data, such as IC₅₀ values for COX inhibition and MIC values against a panel of pathogenic microbes, to validate these hypotheses and elucidate its precise mechanisms of action. The potential for this compound to act as a hydrogen sulfide donor also warrants further investigation as a key aspect of its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 78981-22-3|3-((4-Methylbenzyl)thio)propanoic acid|BLD Pharm [bldpharm.com]
- 2. 3-((4-Methylbenzyl)thio)propanoic acid [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-Methylbenzylsulfanyl)-propionic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556702#3-4-methyl-benzylsulfanyl-propionic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com